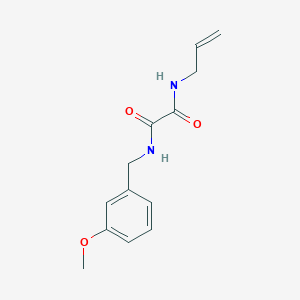![molecular formula C18H28N2O4 B4924236 [5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)
[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess unique pharmacological properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of [5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation in the body.
Biochemical and Physiological Effects:
[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antiviral activity against certain viruses. However, more research is needed to fully understand the effects of this compound on the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using [5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol in lab experiments is its unique pharmacological properties. This compound has been found to have a wide range of activities, making it a promising candidate for the development of new drugs. However, the synthesis of this compound is complex and requires specialized knowledge and expertise in organic chemistry. Additionally, more research is needed to fully understand the effects of this compound on the body.
Future Directions
There are many potential future directions for the study of [5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of the mechanism of action of this compound and how it interacts with the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Overall, [5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol is a promising compound that has the potential to lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of [5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol involves a series of chemical reactions. The starting material for the synthesis is 2-furaldehyde, which is reacted with piperidine and ethyl acetoacetate to form a piperidinone intermediate. This intermediate is then reacted with 4-(4-chlorobenzyl)morpholine to form the final product. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in organic chemistry.
Scientific Research Applications
[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antiviral activity against certain viruses, including HIV and hepatitis C.
properties
IUPAC Name |
3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c21-14-17-3-2-16(24-17)13-19-7-5-15(6-8-19)1-4-18(22)20-9-11-23-12-10-20/h2-3,15,21H,1,4-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWAIOTFMGUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)CC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)


![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)
![2-[(1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4924243.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)